molecular formula C68H86ClFN16O6 B12396091 DCAF1-BTK PROTAC DBt-10

DCAF1-BTK PROTAC DBt-10

Cat. No.: B12396091
M. Wt: 1278.0 g/mol
InChI Key: LBIYUFWGBHNKTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DCAF1-BTK PROTAC DBt-10 involves the functionalization of a selective, non-covalent DCAF1 binder into an efficient PROTAC . The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include:

Chemical Reactions Analysis

Types of Reactions

DCAF1-BTK PROTAC DBt-10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Solvents: Dimethyl sulfoxide (DMSO), methanol, and acetonitrile.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Oxidizing and reducing agents: Hydrogen peroxide and sodium borohydride.

Major Products Formed

The major product formed from the reactions involving this compound is the degradation of BTK through the ubiquitin-proteasome pathway .

Mechanism of Action

Properties

Molecular Formula

C68H86ClFN16O6

Molecular Weight

1278.0 g/mol

IUPAC Name

N-[3-[6-[1-[2-[4-[2-[[5-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-5-oxopentanoyl]amino]ethyl]-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]-2-oxoethyl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-3-(2,2-dimethylpropyl)-3-hydroxyazetidine-1-carboxamide

InChI

InChI=1S/C68H86ClFN16O6/c1-45-52(33-49(70)34-54(45)79-64(90)85-41-66(91,42-85)40-65(2,3)4)60-53-36-55(77-62(53)75-44-74-60)46-37-76-86(38-46)39-59(89)83-24-19-67(20-25-83)43-81(31-32-92-67)26-23-72-57(87)9-8-10-58(88)84-29-27-82(28-30-84)50-15-16-51-56(35-50)78-63(80-61(51)73-22-21-71)68(17-6-5-7-18-68)47-11-13-48(69)14-12-47/h11-16,33-38,44,91H,5-10,17-32,39-43,71H2,1-4H3,(H,72,87)(H,79,90)(H,73,78,80)(H,74,75,77)

InChI Key

LBIYUFWGBHNKTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)N2CC(C2)(CC(C)(C)C)O)F)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)CC(=O)N6CCC7(CC6)CN(CCO7)CCNC(=O)CCCC(=O)N8CCN(CC8)C9=CC1=C(C=C9)C(=NC(=N1)C1(CCCCC1)C1=CC=C(C=C1)Cl)NCCN

Origin of Product

United States

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